Methyl(nonyl)amine hydrochloride
Overview
Description
Methyl(nonyl)amine hydrochloride is a derivative of methylamine, where a hydrogen atom is replaced by a nonyl group . It is sold as a solution in various solvents or as an anhydrous form in pressurized containers . It is used as a building block for the synthesis of numerous commercially available compounds .
Synthesis Analysis
Methyl(nonyl)amine hydrochloride can be synthesized by converting the respective amine into its hydrochloride salt. This involves adding methanolic HCl to the ether solution of the respective amine and stirring at room temperature .
Molecular Structure Analysis
The molecular formula of Methyl(nonyl)amine hydrochloride is C10H23N•HCl, with a molecular weight of 193.76 . The N-H stretching absorption in the infrared spectrum of an amine is observed in the 3400 to 3500 cm-1 region .
Chemical Reactions Analysis
Amines, including Methyl(nonyl)amine hydrochloride, can undergo various reactions such as reaction with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .
Scientific Research Applications
Catalysis and Biomass Conversion
Amines are crucial intermediates in the chemical industry, with applications in producing agrochemicals, pharmaceuticals, detergents, and polymers. The catalytic amination of biomass-based alcohols into amines is a significant area of research, highlighting the role of amines in sustainable chemistry. This process is attractive due to water being the main byproduct, demonstrating the importance of amines in developing eco-friendly synthesis methods (Pera‐Titus & Shi, 2014).
Transition Metal-Catalyzed Syntheses
The synthesis of amines via homogeneous transition metal-catalyzed hydrosilylation methods represents another critical application. This comprehensive review on amine preparation underscores the versatility of amines in chemical synthesis, including reductive amination and the use of CO2 as a C1 building block in N-methylation of amines (Li, Sortais, & Darcel, 2016).
Nanotechnology
Amines play a pivotal role in nanotechnology, particularly in the synthesis of metal nanoparticles. For example, amines act as reductants and capping agents in gold nanoparticle synthesis, where oxidative polymerization of the amine coincides with nanoparticle formation, suggesting potential applications in creating robust nanostructures (Subramaniam, Tom, & Pradeep, 2005).
Corrosion Inhibition
Amines are effective corrosion inhibitors for metals in acidic environments. Research on amine derivative compounds as corrosion inhibitors highlights their potential in protecting materials, with implications for industrial applications in metal preservation (Boughoues et al., 2020).
Environmental Applications
Aminated materials, such as aminated pumpkin seed powder, have been explored for environmental applications like dye adsorption from aqueous solutions. These studies demonstrate the utility of amines in water treatment and pollution mitigation efforts (Subbaiah & Kim, 2016).
Safety And Hazards
properties
IUPAC Name |
N-methylnonan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.ClH/c1-3-4-5-6-7-8-9-10-11-2;/h11H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMRFOEPNGDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(nonyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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